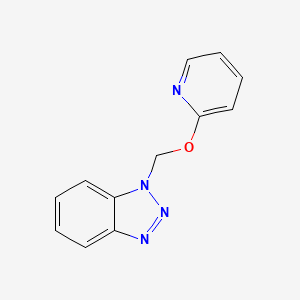

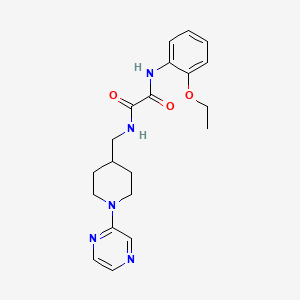

![molecular formula C8H11ClF2O2S B2590677 (2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride CAS No. 2248293-31-2](/img/structure/B2590677.png)

(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides, including sulfonamides synthesized with sulfonyl chlorides, have shown promising applications as topical intraocular pressure-lowering agents. These compounds demonstrate significant inhibitory activity towards carbonic anhydrase isozymes, suggesting potential use in developing novel antiglaucoma drugs (A. Scozzafava et al., 2000).

Analytical Chemistry Applications

Sulfonyl chlorides, including variants similar in reactivity to "(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride," have been employed for the identification of oxygen, nitrogen, and sulfur functional groups by fluorine-19 nuclear magnetic resonance (NMR) spectrometry. This demonstrates their utility in detailed organic structural analysis (F. Shue & T. Yen, 1982).

Versatile Protecting and Activating Group for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related sulfonyl chloride compound, has been used as a versatile sulfonating agent for amines, indicating the potential of "(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride" in synthetic organic chemistry for amine protection and activation (Izumi Sakamoto et al., 2006).

Environmental Impact of Fluorinated Compounds

Research into the environmental behaviors of fluorinated compounds, including polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS), highlights the importance of understanding the environmental impact and degradation pathways of fluorinated sulfonyl chlorides (Ting Ruan et al., 2015).

Synthesis and NMR Studies

Fluorinated sulfonyl chlorides have been integral in the synthesis and structural analysis of various organic compounds, including DNA enzymes, through solvolytic reactions and NMR studies. This underscores their role in advanced biochemical research and drug development (Yun-Jeong Choi et al., 2000).

properties

IUPAC Name |

(2,2-difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF2O2S/c9-14(12,13)4-6-1-2-7(3-6)5-8(7,10)11/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLMEGDRSYMSIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CS(=O)(=O)Cl)CC2(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluorospiro[2.4]heptan-6-yl)methanesulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

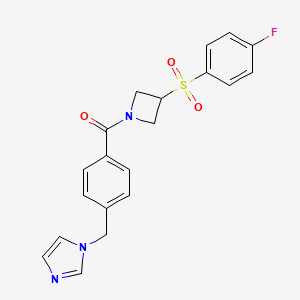

![2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2590599.png)

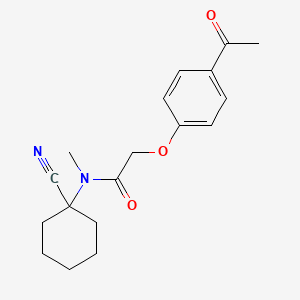

![Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2590600.png)

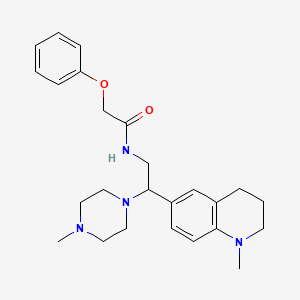

![8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2590601.png)

![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590603.png)

![1-Benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2590605.png)

![2-[4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2590608.png)

![Tert-butyl N-[2-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2590615.png)

![N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2590617.png)